Benzoic acid;cyclopropanol
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Overview
Description
Benzoic acid;cyclopropanol is a compound that combines the properties of benzoic acid and cyclopropanol. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the manufacture of various products such as cosmetics, dyes, and plastics . Cyclopropanol, on the other hand, is a three-membered ring alcohol known for its strained ring structure, which imparts unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid can be achieved through several methods, including the oxidation of toluene with air in the presence of a catalyst such as cobalt naphthenate . Cyclopropanol can be synthesized via the Kulinkovich reaction, which involves the reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide as a catalyst .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene. The process is conducted at elevated temperatures and pressures, with the reaction heat being removed by external circulation of the reactor’s contents . Cyclopropanol production on an industrial scale is less common, but it can be synthesized using the Kulinkovich reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to produce phenol and its derivatives.
Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Cyclopropanol, due to its strained ring, is highly reactive and can undergo ring-opening reactions, leading to the formation of various multifunctional compounds .
Common Reagents and Conditions
Oxidation: Copper(II) salts are commonly used for the oxidation of benzoic acid.
Reduction: Lithium aluminum hydride is a common reducing agent for benzoic acid.
Substitution: Nitrating agents like nitric acid and halogenating agents like chlorine are used for substitution reactions.
Major Products
Oxidation: Phenol and its derivatives.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acids and halobenzoic acids.
Scientific Research Applications
Benzoic acid;cyclopropanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the manufacture of various products, including preservatives and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells, where it affects intracellular pH and metabolic processes . Cyclopropanol derivatives have been shown to stabilize ryanodine receptor type 2 (RyR2) and enhance sarco-endoplasmic reticulum Ca2±ATPase 2a (SERCA2a) activity, which are crucial for cardiac function .
Comparison with Similar Compounds
Benzoic acid;cyclopropanol can be compared with other similar compounds such as:
Phenylacetic acid: Similar to benzoic acid but with a different side chain.
Cyclopropane: Similar to cyclopropanol but lacks the hydroxyl group.
Properties
CAS No. |
5296-57-1 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzoic acid;cyclopropanol |
InChI |
InChI=1S/C7H6O2.C3H6O/c8-7(9)6-4-2-1-3-5-6;4-3-1-2-3/h1-5H,(H,8,9);3-4H,1-2H2 |
InChI Key |
UGRJHPUFBRPENH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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